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molecular formula C13H13ClN2O2 B3367667 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-36-3

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3367667
M. Wt: 264.71 g/mol
InChI Key: WZXHVMZFVCBILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169248B2

Procedure details

A mixture of methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate (26.0 g, 96.7 mmol) and lithium hydroxide monohydrate (10.0 g, 238 mml) in MeOH (60 mL), THF (60 mL), and H2O (30 mL) was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature, acidified with 1 N aqueous HCl, and extracted with EtOAc (600 ml). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(4-chlorophenyl)-5-isopropylpyrazole-4-carboxylic acid (24.0 g, 97%).
Name
methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate
Quantity
26 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH:13]([CH3:15])[CH3:14])=[C:11]([C:16]([O:18]C)=[O:17])[CH:10]=[N:9]2)=[CH:4][CH:3]=1.O.[OH-].[Li+].O.Cl>CO.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH:13]([CH3:15])[CH3:14])=[C:11]([C:16]([OH:18])=[O:17])[CH:10]=[N:9]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate
Quantity
26 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C(C)C)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
10 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (600 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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